3-Oxo-2,3-dihydropyridazine-4-carbonitrile
Übersicht
Beschreibung
3-Oxo-2,3-dihydropyridazine-4-carbonitrile: is a heterocyclic compound with the molecular formula C5H3N3O and a molecular weight of 121.1 g/mol . It is characterized by a pyridazine ring with a carbonitrile group at the 4-position and a keto group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One efficient method for synthesizing 3-Oxo-2,3-dihydropyridazine-4-carbonitrile involves the use of a nano-catalyst, specifically Ce0.94Ca0.05Sr0.01O1.94 (CCSO) . The reaction typically involves the condensation of substituted benzil and cyanoacetyl hydrazide under solvent-free conditions at 110°C for 24 minutes . This method is notable for its high yield (90-95%) and short reaction time .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the use of nano-catalysts and solvent-free conditions suggests a scalable and environmentally friendly approach. The high efficiency and recyclability of the CCSO nano-catalyst make it a promising candidate for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The presence of the carbonitrile and keto groups allows for nucleophilic substitution reactions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or bases (e.g., sodium ethoxide, NaOEt).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Reduction Products: The primary product is 3-hydroxy-2,3-dihydropyridazine-4-carbonitrile.
Cyclization Products: Formation of fused heterocyclic compounds with potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Its derivatives have shown promise in preclinical studies for their biological activities .
Industry:
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives involves interactions with various molecular targets. The carbonitrile and keto groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity . The exact pathways and targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
- 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Uniqueness:
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both carbonitrile and keto groups. This combination of functional groups provides a versatile platform for further chemical modifications and applications .
Biologische Aktivität
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. Its structure features a pyridazine ring with a carbonitrile group and a keto group, which contribute to its reactivity and biological properties.
1. Xanthine Oxidase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on XO activity. For instance, a study found that certain hydrazide derivatives based on this scaffold showed micromolar potency against XO, suggesting their potential for treating conditions like gout and hyperuricemia .
Table 1: Comparison of XO Inhibition Potency
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 5.0 | Competitive inhibition |
Febuxostat | 0.02 | Non-purine selective inhibition |
Allopurinol | 0.5 | Purine analog |
2. Cannabinoid Receptor Activity
Recent research has explored the potential of modified derivatives of this compound as cannabinoid receptor ligands. For example, compounds designed from the 3-Oxo-2,3-dihydropyridazine framework demonstrated high affinity for the CB2 receptor, with some showing Ki values as low as 2.0 nM . This suggests a promising avenue for the development of new therapeutic agents targeting cannabinoid receptors.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Binding : Molecular docking studies indicate that the compound binds effectively to active sites on target enzymes such as xanthine oxidase and cannabinoid receptors, altering their activity and potentially leading to therapeutic effects .
- Structural Modifications : Variations in the molecular structure can significantly influence the binding affinity and biological activity. For instance, modifications at specific positions on the pyridazine ring have been shown to enhance or diminish activity against various biological targets .
Case Study 1: Xanthine Oxidase Inhibition
A study synthesized a series of derivatives based on the 3-Oxo-2,3-dihydropyridazine framework to evaluate their effectiveness as xanthine oxidase inhibitors. The most promising derivative exhibited an IC50 value comparable to established drugs like allopurinol but with a different binding mode, suggesting potential for reduced side effects .
Case Study 2: Cannabinoid Receptor Affinity
Another investigation focused on synthesizing new analogs that displayed selective affinity for CB2 receptors. These compounds were evaluated using GTPγS binding assays, confirming their role as inverse agonists at CB2 receptors and highlighting their potential in pain management therapies .
Eigenschaften
IUPAC Name |
6-oxo-1H-pyridazine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLKSSMZLLSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495117 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64882-65-1 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.